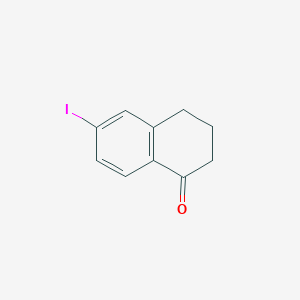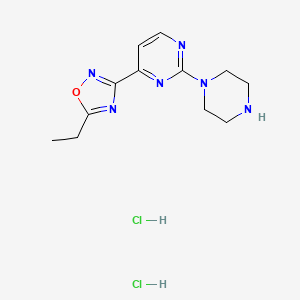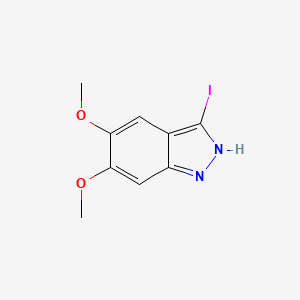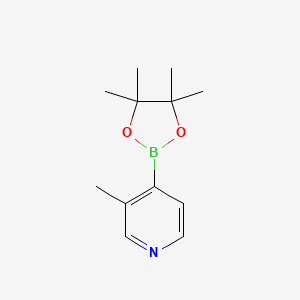
2-(4-叔丁基-1,3-噻唑-2-基)乙酸钠
描述
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C9H12NNaO2S and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在微生物群和代谢中的作用
2-(4-叔丁基-1,3-噻唑-2-基)乙酸钠的相关化合物丁酸钠因其对肠道微生物群的影响及其在人体代谢中的调节作用而受到关注。它因其在减少炎症和改善肠道屏障功能方面的潜力而备受关注。虽然它在治疗 2 型糖尿病 (T2DM) 中的应用并不广泛,但其调节肠道功能并抵消 T2DM 及其治疗的负面影响的能力已得到认可 (Stachowska 等人,2021)。
在生物技术和工业过程中的应用
研究还深入探讨了乙酸钠作为发酵过程中的抑制剂/应激源的潜力,特别是中和木质纤维素水解产物的发酵。该化合物的毒性、细胞反应以及它与酵母细胞中各种通路和酶(如 HOG 通路、Rim101 通路和 P 型 ATP 酶钠泵)的相互作用一直是人们关注的主题。这些见解对于生物乙醇生产和其他生物技术应用中的菌株工程至关重要 (Watcharawipas 等人,2018)。
在食品安全和保鲜中的意义
包括乙酸钠及其衍生物在内的钠盐在确保食品安全和质量方面至关重要。这些化合物以其抗菌特性而闻名,为预防食品系统中的腐败和病原微生物做出了重大贡献。例如,乳酸钠和二乙酸钠对于抑制即食肉中李斯特菌等有害细菌的生长至关重要。这突出了钠盐在生产安全和有益健康的食品中不可或缺的作用 (Taormina,2010)。
材料科学的创新
乙酸钠还因其在热能存储系统中的特性而受到研究。特别是三水乙酸钠因其高能量存储密度和在柔性热存储应用中的潜力而受到研究。重点是解决低换热能力率、相分离和自发结晶等挑战,以提高热能存储系统的效率 (Wang 等人,2021)。
作用机制
Target of Action
Compounds with similar structures have been shown to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with targets involved in pain and inflammation pathways.
Mode of Action
Based on its structural similarity to other thiazole compounds, it may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given its potential analgesic and anti-inflammatory activities , it may influence pathways related to pain perception and inflammation.
Result of Action
Similar compounds have been shown to inhibit the growth of certain cells , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific enzyme or protein involved and the concentration of the compound .
Cellular Effects
The effects of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism .
Molecular Mechanism
At the molecular level, Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in adaptive changes in cellular function .
Dosage Effects in Animal Models
The effects of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. High doses can lead to toxicity, affecting the overall health and function of the organism .
Metabolic Pathways
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and function within the cell .
Subcellular Localization
Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its role in modulating cellular processes .
属性
IUPAC Name |
sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHHLQBWRQDDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)



![{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1451960.png)


![([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451967.png)



![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

